3-(1,3-Dioxolan-2-yl)aniline

Übersicht

Beschreibung

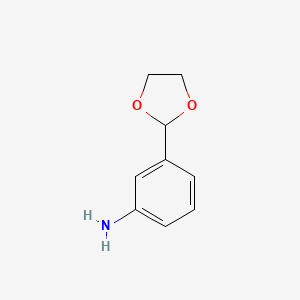

3-(1,3-Dioxolan-2-yl)aniline is an organic compound with the molecular formula C₉H₁₁NO₂. It is also known as 3-Aminobenzaldehyde ethylene acetal. This compound features a benzene ring substituted with an aniline group and a 1,3-dioxolane ring. The presence of the dioxolane ring makes it a versatile intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(1,3-Dioxolan-2-yl)aniline can be synthesized through various methods. One common method involves the reduction of 3-nitrobenzaldehyde ethylene acetal using palladium on activated carbon (Pd/C) as a catalyst in the presence of hydrogen. The reaction is typically carried out in methanol at room temperature, yielding the desired product with high efficiency .

Another method involves the reduction of 3-nitrobenzaldehyde ethylene acetal using iron powder and ammonium chloride in a mixed solvent of ethanol and water at elevated temperatures. This method also provides a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and reduce production costs. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Dioxolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst or iron powder with ammonium chloride.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(1,3-Dioxolan-2-yl)aniline serves as a versatile building block in organic synthesis. Its unique dioxolane structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex organic compounds. For instance, it can be used in the preparation of substituted anilines and other nitrogen-containing heterocycles, which are essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research has indicated that this compound exhibits potential biological activity. It has been investigated for its role as a pharmaceutical intermediate, particularly in the development of drugs targeting specific diseases. The compound's ability to interact with biological molecules suggests it may influence various biochemical pathways, making it a candidate for further pharmacological studies .

The interactions of this compound with biomolecules have been a focus of research. Studies suggest that the compound can influence enzyme activity and receptor interactions due to its structural characteristics. This property is particularly relevant in drug design and development, where understanding these interactions can lead to the creation of more effective therapeutic agents .

Case Study 1: Synthesis of Complex Molecules

A study published in Dalton Transactions explored the synthesis of organo-palladium complexes using this compound as a precursor. The research demonstrated that this compound could effectively participate in cross-coupling reactions, leading to the formation of new carbon-carbon bonds essential for creating complex molecular architectures used in medicinal chemistry .

Case Study 2: Biological Evaluation

In another study focusing on biological evaluation, researchers assessed the potential of this compound to act as an inhibitor for specific enzymes involved in metabolic pathways. The results indicated promising inhibitory effects, suggesting that this compound could be further developed into a therapeutic agent for metabolic disorders .

Comparative Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for synthesizing complex organic compounds | Synthesis of substituted anilines |

| Medicinal Chemistry | Pharmaceutical intermediate with potential therapeutic properties | Drug development targeting specific diseases |

| Biological Activity | Interacts with enzymes and receptors influencing biochemical pathways | Enzyme inhibition studies |

Wirkmechanismus

The mechanism of action of 3-(1,3-Dioxolan-2-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The aniline group can participate in hydrogen bonding and other interactions with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline: This compound features a similar structure but with additional methyl groups on the dioxolane ring.

2-(1,3-Dioxolan-2-yl)aniline: This compound has the dioxolane ring attached to a different position on the benzene ring.

Uniqueness

3-(1,3-Dioxolan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dioxolane ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

3-(1,3-Dioxolan-2-yl)aniline is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its structure in pharmacology.

Chemical Structure and Synthesis

This compound features a dioxolane ring fused to an aniline moiety. The dioxolane ring contributes to the compound's stability and reactivity, making it a valuable scaffold in medicinal chemistry. The synthesis typically involves the reaction of salicylaldehyde with diols, facilitated by catalysts such as montmorillonite K10, yielding high purity and enantiomeric excess .

Biological Activity

The biological activity of this compound has been investigated primarily in terms of its antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial effects against various strains. For instance, derivatives of 1,3-dioxolanes have shown effectiveness against:

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these compounds range from 625 to 1250 µg/mL, demonstrating promising antibacterial potential .

Antifungal Activity

In addition to antibacterial effects, this compound derivatives have displayed antifungal activity against Candida albicans. Most synthesized compounds showed significant inhibition, which is particularly relevant given the increasing incidence of fungal infections .

Comparative Biological Activity

A study comparing enantiomeric and racemic forms of 1,3-dioxolane derivatives revealed that chiral compounds often exhibit enhanced biological activity compared to their racemic counterparts. This finding underscores the importance of stereochemistry in drug design .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antibacterial Screening : A series of synthesized dioxolanes were tested against S. aureus and P. aeruginosa, with results indicating significant antibacterial activity for most compounds. Notably, compound 4 exhibited perfect activity against P. aeruginosa with an MIC of 625 µg/mL .

- Antifungal Testing : In a separate study focusing on antifungal properties, various derivatives were assessed for their ability to inhibit C. albicans. All except one compound showed substantial antifungal activity, reinforcing the therapeutic potential of these derivatives .

Summary Table of Biological Activities

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (C. albicans) |

|---|---|---|

| Compound 1 | Not tested | Negative |

| Compound 4 | 625 | Positive |

| Compound 6 | 1250 | Positive |

| Compound 7 | 625 | Positive |

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 3-(1,3-Dioxolan-2-yl)aniline?

The compound is typically synthesized via reductive methods. For example, chemical reduction of nitro precursors using iron powder and ammonium chloride in aqueous ethanol achieves yields up to 96% . Alternative routes include catalytic hydrogenation of nitro intermediates, though this may require optimization of catalysts (e.g., Pd/C or Raney Ni) and reaction conditions. Key steps involve:

- Protecting the aldehyde group as a dioxolane acetal.

- Reducing the nitro group to an amine under acidic or neutral conditions.

Q. How can the structure of this compound be confirmed experimentally?

Characterization relies on:

- X-ray crystallography : Single-crystal analysis confirms the dioxolane ring geometry and spatial arrangement of substituents (e.g., bond angles and distances) .

- NMR spectroscopy : NMR shows distinct signals for the dioxolane protons (δ 4.0–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). NMR identifies the acetal carbon (δ ~100–110 ppm) .

- Mass spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H] at m/z 180) and fragmentation patterns.

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound?

The amine group and dioxolane ring offer distinct reactivity:

- Bromination : Electrophilic substitution at the para-position of the aniline ring using Br in acetic acid yields 4-bromo derivatives (96% yield) .

- Alkylation : Treatment with iodoethane under basic conditions produces N,N-dialkylated anilines (77% yield) .

- Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions enable aryl-aryl or C–N bond formation for applications in materials science .

Q. How does the dioxolane acetal influence electronic properties in derived materials?

The dioxolane group acts as an electron-donating substituent, stabilizing adjacent aromatic systems. Computational studies (e.g., DFT) reveal:

- Increased electron density at the aniline nitrogen, enhancing nucleophilicity.

- Modulated HOMO-LUMO gaps in dyes or coordination complexes, as seen in tetradentate platinum(II) complexes .

Q. What challenges arise during deprotection of the dioxolane group, and how can they be mitigated?

Deprotection to regenerate the aldehyde typically requires acidic hydrolysis (e.g., HCl/HO or TFA). Challenges include:

- Side reactions : Over-acidification may degrade the aniline moiety.

- Optimization : Use mild conditions (e.g., 1M HCl at 50°C) and monitor progress via TLC or HPLC .

Q. Methodological and Analytical Considerations

Q. How should researchers address contradictions in reported synthetic yields?

Discrepancies often stem from:

- Purity of reagents : Trace moisture or oxygen can inhibit reduction steps.

- Workup protocols : Inadequate extraction or crystallization may lower yields.

- Reaction scale : Micromolar vs. bulk syntheses may require adjusted stoichiometry.

Validate methods via reproducibility tests and control experiments.

Q. What safety protocols are essential for handling this compound?

While specific hazards are not fully classified, general precautions include:

Eigenschaften

IUPAC Name |

3-(1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLTWZBWXIJQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427243 | |

| Record name | 3-(1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6398-87-4 | |

| Record name | 3-(1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-dioxolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.